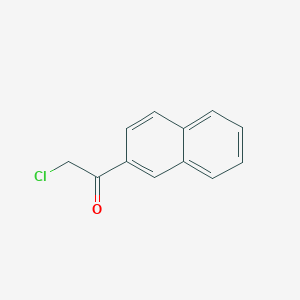

2-(2-Chloroacetyl)naphthalene

Description

Contextualization within Naphthalene (B1677914) Chemistry and Derivatives

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives have long been a cornerstone of chemical research and industry. bohrium.com The fusion of two benzene (B151609) rings bestows upon naphthalene a rich and complex reactivity, allowing for a wide range of chemical modifications. Traditionally, the synthesis of substituted naphthalenes relies on electrophilic aromatic substitution reactions. bohrium.com However, achieving specific regioselectivity can be challenging.

The introduction of a chloroacetyl group at the 2-position of the naphthalene ring, to form 2-(2-chloroacetyl)naphthalene, is most commonly achieved through a Friedel-Crafts acylation of naphthalene with chloroacetyl chloride. smolecule.com This reaction provides a reliable method for introducing a highly functionalized side chain onto the naphthalene scaffold. This specific substitution pattern makes this compound a valuable intermediate, distinct from other naphthalene derivatives, influencing its reactivity and subsequent applications in the synthesis of more complex molecules. smolecule.com

Significance of the α-Chlorocarbonyl Moiety in Organic Transformations

The synthetic utility of this compound is largely dominated by the reactivity of its α-chlorocarbonyl group. This functional group contains two key reactive sites: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a chlorine atom, which is a good leaving group. This arrangement makes the α-carbon highly susceptible to nucleophilic attack, a cornerstone of many bond-forming reactions in organic chemistry.

The presence of the chlorine atom significantly enhances the electrophilicity of the carbonyl group and provides a site for nucleophilic substitution, paving the way for the construction of a multitude of new chemical entities. This reactivity is the basis for its widespread use as a precursor in the synthesis of various heterocyclic compounds, where the α-chloroketone moiety can react with a variety of binucleophiles to form five, six, and even seven-membered rings.

Detailed Research Findings: Synthesis of Heterocyclic Systems

The reactivity of the α-chlorocarbonyl group in this compound has been extensively exploited in the synthesis of a variety of heterocyclic compounds. The following examples illustrate its versatility as a key building block.

Synthesis of Thiazole (B1198619) Derivatives

A prominent application of this compound is in the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. For instance, the reaction of this compound with thiourea leads to the formation of 2-amino-4-(naphthalen-2-yl)thiazole. This reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. This straightforward and efficient method provides access to a wide range of substituted thiazoles with potential biological activities.

Synthesis of Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives, another important class of heterocyclic compounds, can also be achieved using this compound. The reaction of this compound (or its bromo-analogue, 2-bromoacetyl-2-naphthalene) with substituted o-phenylenediamines in the presence of a catalyst like pyridine (B92270) in a solvent such as tetrahydrofuran (B95107) at room temperature affords the corresponding 2-(naphthalen-2-yl)quinoxaline derivatives in good yields. acgpubs.org This condensation reaction is a powerful tool for the construction of the quinoxaline ring system, which is a common scaffold in pharmacologically active molecules. acgpubs.orgekb.eg

Synthesis of Other Nitrogen and Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, it can be used to synthesize:

Pyridazinone Derivatives: Through cyclisation reactions with hydrazine (B178648) derivatives, this compound can serve as a precursor for pyridazinone structures, which are known to exhibit a range of biological activities. ajbls.com

Oxazole (B20620) Derivatives: While less common than thiazole synthesis, the reaction of this compound with amides can, under specific conditions, lead to the formation of oxazole rings through a process analogous to the Robinson-Gabriel synthesis. ijpsonline.com

Multicomponent Reactions: The reactivity of this compound makes it a suitable component in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued in modern organic synthesis for its efficiency and atom economy. researchgate.net

The ability of the α-chlorocarbonyl moiety to react with a wide range of nucleophiles, including those containing nitrogen, sulfur, and oxygen, underscores the importance of this compound as a versatile platform for the synthesis of a diverse array of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJAUILLKSDBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503512 | |

| Record name | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50846-93-0 | |

| Record name | 2-Chloro-1-(naphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 2 Chloroacetyl Naphthalene and Analogous Structures

Direct Acylation Strategies for Naphthalene (B1677914) Ring Systems

Direct acylation methods, particularly the Friedel-Crafts reaction, are fundamental to introducing the chloroacetyl group onto the naphthalene core. The choice of catalyst and solvent significantly influences the reaction's efficiency and regioselectivity.

Friedel-Crafts Acylation with Chloroacetyl Halides

The most common method for synthesizing 2-(2-chloroacetyl)naphthalene is the Friedel-Crafts acylation of naphthalene with chloroacetyl chloride. smolecule.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent like carbon disulphide, nitromethane, or sulfolane. smolecule.comniscpr.res.in The chloroacetyl group's presence enhances the compound's reactivity, making it a useful intermediate for further chemical transformations. smolecule.com

The general reaction can be summarized as follows:

Naphthalene + Chloroacetyl Chloride --(AlCl₃)--> this compound

The use of metal halide catalysts like AlCl₃ can lead to the formation of strong complexes with the resulting ketone product, often necessitating more than stoichiometric amounts of the catalyst. The work-up procedure typically involves hydrolysis of this complex, which results in the loss of the catalyst and the generation of corrosive waste. niscpr.res.in To address these challenges, alternative catalysts such as Fe-modified montmorillonite (B579905) K10 have been explored, showing good yields and selectivity for the acylated product. niscpr.res.in

Regioselective Synthesis and Isomeric Purity

The regioselectivity of the Friedel-Crafts acylation of naphthalene is a critical aspect, as substitution can occur at either the α (1-position) or β (2-position) of the naphthalene ring. The ratio of the resulting α- and β-isomers is influenced by several factors, including the solvent, temperature, and the nature of the acylating agent. stackexchange.compsu.edumyttex.netrsc.org

For instance, the acetylation of naphthalene with acetyl chloride and aluminum chloride in 1,2-dichloroethane (B1671644) can yield varying α/β isomer ratios depending on the concentration of reactants and reaction time. stackexchange.compsu.edursc.org In some cases, the initial product may be the kinetically favored α-isomer, which can then rearrange to the thermodynamically more stable β-isomer under the reaction conditions. researchgate.net

The use of different solvents can also direct the substitution. For example, the acylation of naphthalene in nitrobenzene (B124822) tends to favor the formation of the 2-substituted product due to the formation of a bulky complex between nitrobenzene and the Lewis acid catalyst, which sterically hinders attack at the α-position. vpscience.org Conversely, in less polar solvents like carbon disulfide, the α-isomer is often the major product. spcmc.ac.in The steric bulk of the acylating agent also plays a role, with larger groups favoring substitution at the less sterically hindered β-position. stackexchange.com

| Acylating Agent | Catalyst | Solvent | Major Product | Reference(s) |

| Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | Mixture of α and β isomers | stackexchange.compsu.edursc.org |

| Acetyl Chloride | AlCl₃ | Nitrobenzene | 2-Acetylnaphthalene (B72118) (β-isomer) | vpscience.org |

| Acetyl Chloride | AlCl₃ | Carbon Disulfide | 1-Acetylnaphthalene (α-isomer) | spcmc.ac.in |

Functional Group Interconversions Leading to the Chloroacetyl Moiety on Naphthalene

An alternative to direct acylation involves the modification of pre-existing functional groups on the naphthalene ring to generate the desired chloroacetyl moiety.

Conversion of Naphthalene-Substituted Carboxylic Acids

Naphthalene-2-carboxylic acid can be converted to its corresponding acid chloride, 2-naphthoyl chloride, which serves as a precursor for various derivatives. This conversion is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.comchemicalbook.comchemdad.com Phosphorus pentachloride can also be used for this transformation. orgsyn.org The resulting 2-naphthoyl chloride is a versatile intermediate that can participate in reactions such as Friedel-Crafts acylations and the formation of amides and esters. smolecule.com

For example, 2-naphthoic acid reacts with thionyl chloride, often with gentle heating or reflux, to produce 2-naphthoyl chloride in high yield. chemicalbook.com

2-Naphthoic Acid + SOCl₂ --> 2-Naphthoyl Chloride + SO₂ + HCl

Selective Halogenation of Naphthalene-Substituted Ketones

The α-halogenation of ketones is a well-established method for introducing a halogen atom adjacent to a carbonyl group. youtube.com In the context of naphthalene derivatives, 2-acetylnaphthalene can undergo selective α-chlorination to yield this compound. This reaction is typically carried out using a chlorinating agent in a suitable solvent. While direct chlorination of acetophenones is a two-step process involving Friedel-Crafts acetylation followed by α-chlorination, it provides an alternative route to the target compound. niscpr.res.in

Acid-catalyzed α-halogenation proceeds through an enol intermediate, while base-promoted halogenation involves an enolate. youtube.com For ketones with multiple α-hydrogens, the reaction can be controlled to achieve mono-halogenation under acidic conditions.

Synthesis of Chloroacetyl-Containing Naphthalene Amides and Esters

The chloroacetyl group can be incorporated into naphthalene-containing amides and esters through various synthetic strategies. These compounds are of interest for their potential biological activities and as intermediates in further synthetic transformations.

The reaction of a naphthalene-containing amine or alcohol with chloroacetyl chloride is a common method for preparing the corresponding amides and esters. For instance, 2-naphthylamine (B18577) can be reacted with chloroacetyl chloride to form 2-chloro-N-(naphthalen-2-yl)acetamide. ijpsr.info Similarly, 2-naphthol (B1666908) can be reacted with chloroacetyl chloride to produce naphthalen-2-yl chloroacetate (B1199739). evitachem.com These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

In a specific example, 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-ol reacts with chloroacetyl chloride in the presence of anhydrous potassium carbonate in dry acetone (B3395972) to yield 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl 2-chloroacetate. mdpi.com

Another approach involves the reaction of a naphthalene-containing hydrazide with chloroacetyl chloride. For example, naphthalene-2-carbohydrazide reacts with 2-chloroacetyl chloride in the presence of a base like triethylamine (B128534) to produce N'-(2-chloroacetyl)naphthalene-2-carbohydrazide.

| Naphthalene Precursor | Reagent | Product | Reference(s) |

| 2-Naphthylamine | Chloroacetyl Chloride | 2-Chloro-N-(naphthalen-2-yl)acetamide | ijpsr.info |

| 2-Naphthol | Chloroacetyl Chloride | Naphthalen-2-yl chloroacetate | evitachem.com |

| 3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-ol | Chloroacetyl Chloride | 3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl 2-chloroacetate | mdpi.com |

| Naphthalene-2-carbohydrazide | 2-Chloroacetyl Chloride | N'-(2-chloroacetyl)naphthalene-2-carbohydrazide |

N-Acylation Reactions with Chloroacetyl Chloride

N-acylation is a fundamental process for forming amide bonds. In the context of naphthalene chemistry, the reaction of an amino-naphthalene derivative with chloroacetyl chloride provides a direct route to N-(naphthyl)chloroacetamides. These products serve as versatile intermediates, for instance, in the synthesis of heterocyclic systems like azetidinones. chemijournal.comxiahepublishing.com The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. xiahepublishing.com

A notable application of this methodology is in the synthesis of precursors for biologically active molecules. For example, the reaction of 4-selenocyanatonaphthalen-1-amine with chloroacetyl chloride in acetone, using potassium carbonate as the base, yields 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide. biointerfaceresearch.com This reaction involves heating the mixture for several hours to ensure completion. biointerfaceresearch.com

Table 1: N-Acylation of 4-Selenocyanatonaphthalen-1-amine biointerfaceresearch.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

|---|

Another advanced application of N-acylation is the synthesis of azetidinone rings, which are core structures in many pharmaceutical compounds. rasayanjournal.co.inchemijournal.com In a typical procedure, a Schiff base, prepared from a naphthylamine derivative, is treated with chloroacetyl chloride in the presence of a tertiary amine base like triethylamine. xiahepublishing.com This reaction, known as the Staudinger synthesis, is a [2+2] cycloaddition that forms the four-membered azetidinone ring. chemijournal.com For instance, Schiff bases derived from naphthylamine can undergo cyclocondensation with chloroacetyl chloride in dioxane with triethylamine to produce 3-chloro-1-naphthylazetidin-2-one derivatives. xiahepublishing.com

Table 2: Synthesis of Azetidinone Derivatives via N-Acylation xiahepublishing.com

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Type | Product Class |

|---|

The versatility of this reaction is further demonstrated in the synthesis of complex, multi-ring systems. The reaction of a pregnene derivative bearing two imine groups with chloroacetyl chloride in the presence of triethylamine leads to the formation of a spiro-azetidinone structure. researchgate.netasianpubs.org This highlights the ability of N-acylation with chloroacetyl chloride to participate in intricate molecular constructions. researchgate.netasianpubs.org

O-Acylation Reactions Involving Naphthol Derivatives

O-acylation involves the reaction of a hydroxyl group with an acylating agent to form an ester. The reaction of naphthol (hydroxynaphthalene) derivatives with chloroacetyl chloride is a direct method for synthesizing naphthyl chloroacetate esters. These esters are valuable intermediates in organic synthesis.

The reaction of naphthols with α-chloroacetylchloride proceeds efficiently in the presence of a base such as triethylamine. nih.gov The base serves as an acid acceptor, facilitating the esterification. This method has been shown to be effective for naphthol substrates. nih.govgoogle.com A specific example involves the reaction of a 4-acyl-1-naphthol with chloroacetyl chloride, which yields the corresponding chloroacetate ester. google.com The reaction is typically carried out in an organic solvent in the presence of an acid acceptor like an alkali metal carbonate or hydroxide. google.com

Table 3: O-Acylation of a Naphthol Derivative google.com

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This straightforward esterification provides a reliable method for introducing the chloroacetyl moiety onto a naphthalene ring via an oxygen linker, creating a different class of analogs compared to the C-acylated this compound.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chloroacetyl chloride |

| N-(naphthyl)chloroacetamides |

| 4-selenocyanatonaphthalen-1-amine |

| Potassium carbonate |

| 2-chloro-N-(4-Selenocyanatonaphthalen-1-yl)acetamide |

| Azetidinone |

| Schiff base |

| Triethylamine |

| Naphthylamine |

| Dioxane |

| 3-chloro-1-naphthylazetidin-2-one |

| 3-chloro-4-(substituted phenyl)-1-(naphthalen-6-yl)azetidin-2-one |

| Iminopregnene |

| Spiro-azetidinone |

| Naphthol |

| Naphthyl chloroacetate esters |

| 4-acyl-1-naphthol |

| Hydrochloric acid |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 2 2 Chloroacetyl Naphthalene

Nucleophilic Substitution Reactions at the α-Carbon of the Chloroacetyl Group

The α-carbon of the chloroacetyl moiety in 2-(2-chloroacetyl)naphthalene is highly susceptible to nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom enhances the electrophilicity of this carbon, facilitating the displacement of the chloride ion by a wide array of nucleophiles. smolecule.com These reactions are fundamental to the synthetic utility of this compound, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. ksu.edu.sa This pathway involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside relative to the chlorine leaving group, proceeding through a trigonal bipyramidal transition state. ksu.edu.sa Steric hindrance around the reaction center can influence the reaction rate, although the primary methylene (B1212753) (-CH2-) carbon in this compound is relatively unhindered. ksu.edu.sa

The kinetics of nucleophilic substitution at the α-carbon are typically second-order, with the rate dependent on the concentrations of both the this compound substrate and the incoming nucleophile. ksu.edu.sa This is a characteristic feature of the SN2 mechanism. ksu.edu.sa Studies on analogous systems, such as 1-chloromethylnaphthalene, have demonstrated that these reactions follow bimolecular kinetics and exhibit Arrhenius dependence, where the rate constant increases with temperature. ias.ac.in

The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state. A negative entropy of activation is commonly observed for bimolecular reactions, reflecting the increased order in the transition state as two reactant molecules combine into a single activated complex. ias.ac.in

The choice of solvent also plays a critical role. Polar aprotic solvents (e.g., acetonitrile, acetone) are generally preferred for SN2 reactions as they can solvate the cation but leave the nucleophile relatively free and highly reactive. ksu.edu.sa Polar protic solvents, in contrast, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. ksu.edu.sa

| Nucleophile | Rate Constant (k2) (x 10-4 L mol-1 s-1) | Relative Rate |

|---|---|---|

| Aniline | 5.8 | 1.0 |

| Pyridine (B92270) | 75.0 | 12.9 |

| Thiophenoxide (C6H5S-) | 980.0 | 169.0 |

| Iodide (I-) | 1500.0 | 258.6 |

This interactive table presents hypothetical kinetic data to illustrate the relative reactivity of different nucleophiles.

Substituents on the naphthalene (B1677914) ring can significantly modulate the reactivity of the chloroacetyl group through electronic effects transmitted through the aromatic system. researchgate.net The naphthalene moiety is more reactive than benzene (B151609) and can effectively relay both inductive and resonance effects from a substituent to the reaction center. researchgate.netreddit.com

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO2) or cyano (-CN) groups on the naphthalene ring increase the electrophilicity of the α-carbon in the chloroacetyl side chain. By withdrawing electron density from the ring, they enhance the partial positive charge on the reaction site, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. researchgate.net

Electron-Donating Groups (EDGs) : Conversely, electron-donating groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups decrease the rate of nucleophilic substitution. researchgate.net These groups donate electron density to the aromatic system, which slightly reduces the electrophilicity of the α-carbon, thereby deactivating it towards nucleophilic attack.

The position of the substituent is also crucial. Effects are generally more pronounced when the substituent is in a position that allows for direct resonance interaction with the side chain (a "para-type" relationship in naphthalene systems). researchgate.net For instance, a substituent at the 6-position of the naphthalene ring would have a more significant resonance effect on the chloroacetyl group at the 2-position than a substituent at the 4-position.

| Substituent at 6-Position | Electronic Effect | Relative Rate (krel) |

|---|---|---|

| -OCH3 | Electron-Donating | 0.45 |

| -H | Reference | 1.00 |

| -Br | Weakly Electron-Withdrawing | 2.15 |

| -NO2 | Strongly Electron-Withdrawing | 15.8 |

This interactive table illustrates how different substituents on the naphthalene ring can influence the rate of nucleophilic substitution.

Carbonyl Group Transformations and Derivatization

The carbonyl group of this compound is an electrophilic center that readily undergoes nucleophilic addition, often followed by an elimination step. wikipedia.org These reactions are central to the derivatization of the molecule, allowing for the formation of a variety of products with modified chemical and biological properties.

Condensation reactions involve the nucleophilic addition of a primary amine, hydrazine (B178648), or similar reagent to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reaction is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine. wikipedia.org The initial addition yields an unstable hemiaminal (or carbinolamine) intermediate, which then dehydrates to form the final product. wikipedia.org The removal of water from the reaction mixture is often necessary to drive the reversible reaction to completion. wikipedia.org

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. wikipedia.org Similarly, reaction with hydrazines (R-NHNH2) produces hydrazones. icm.edu.pl These derivatives are of significant interest in medicinal chemistry and materials science. icm.edu.pldergipark.org.tr The formation of the C=N double bond is a robust and high-yielding transformation.

The general reactions are as follows:

Imine Formation: C10H7-C(=O)CH2Cl + R-NH2 ⇌ C10H7-C(=N-R)CH2Cl + H2O

Hydrazone Formation: C10H7-C(=O)CH2Cl + R-NHNH2 ⇌ C10H7-C(=N-NHR)CH2Cl + H2O

| Reactant | Reactant Type | Product Class | Product Structure (Partial) |

|---|---|---|---|

| Aniline | Primary Amine | Imine | -C(=N-C6H5)CH2Cl |

| Hydrazine Hydrate | Hydrazine | Hydrazone | -C(=N-NH2)CH2Cl |

| Phenylhydrazine | Substituted Hydrazine | Phenylhydrazone | -C(=N-NHC6H5)CH2Cl |

| Thiosemicarbazide | Substituted Hydrazine | Thiosemicarbazone | -C(=N-NHC(=S)NH2)CH2Cl |

This interactive table shows various derivatives formed from the condensation reactions of the carbonyl group.

Intramolecular Cyclization and Ring-Closure Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve a two-step, one-pot process where the chloroacetyl group first reacts with a bifunctional nucleophile. The intermediate product, now containing a new nucleophilic site, can then undergo a subsequent ring-closure reaction.

A common strategy involves reacting this compound with a nucleophile such as 2-aminothiophenol. The initial step is a nucleophilic substitution where the sulfur atom displaces the chloride. The resulting intermediate contains an amino group that can then undergo an intramolecular condensation with the ketone carbonyl, leading to the formation of a fused thiazepine ring system.

Similarly, reaction with certain hydrazones can lead to cyclization. For example, hydrazones derived from acetyl-naphthols have been shown to cyclize in the presence of reagents like triphosgene (B27547) to form naphthoxazine rings. researchgate.net An analogous pathway could involve the hydrazone of this compound cyclizing by an intramolecular attack of the distal nitrogen onto the naphthalene ring, particularly if the ring is activated, or onto the α-carbon of the original chloroacetyl group if a suitable base is used to promote elimination and subsequent Michael addition. These ring-closure reactions are powerful methods for constructing complex polycyclic molecules from a relatively simple starting material.

Formation of Heterocyclic Ring Systems (e.g., Azetidinones)

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds. Its ability to react with a wide range of nucleophiles allows for the construction of diverse ring systems. nih.govnih.govfardapaper.ir A prominent example is its utility in the formation of azetidin-2-ones, commonly known as β-lactams. The azetidinone ring is a four-membered cyclic amide that is the core structural component of penicillin and other β-lactam antibiotics.

The synthesis of azetidinone derivatives often involves the cyclocondensation reaction between a Schiff base (an imine) and an acetyl chloride derivative in the presence of a base. chemijournal.comderpharmachemica.comrasayanjournal.co.in In a typical synthetic strategy, a Schiff base, prepared by the condensation of an amine and an aldehyde, is reacted with chloroacetyl chloride in an inert solvent with a base such as triethylamine (B128534). This reaction, a variation of the Staudinger synthesis, leads to the formation of the four-membered β-lactam ring through a [2+2] cycloaddition mechanism. mdpi.com Naphthalene-containing azetidinones have been synthesized using this methodology, highlighting the potential of naphthalene-based synthons in medicinal chemistry. rasayanjournal.co.in

The following table outlines representative reactants and conditions for the synthesis of azetidinone rings, which is applicable to precursors like this compound.

| Reactant 1 (Imine/Schiff Base) | Reactant 2 (Acylating Agent) | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| N'-arylidene acetohydrazide | Chloroacetyl chloride | Triethylamine (Et3N) | Dioxane / DMF | 81-96 (Microwave) |

| Aromatic Imines | Chloroacetyl chloride | Triethylamine (Et3N) | CH2Cl2 / Dioxane | 50-70 |

| Hydrazones | Phenoxyketene (in situ) | Triethylamine (Et3N) | Dichloromethane | Not specified |

| Isatin-derived imines | 2-(4-chlorophenyl)acetyl chloride | Triethylamine (Et3N) | DMF (reflux) | Not specified |

Data compiled from various sources detailing azetidinone synthesis. rasayanjournal.co.inmdpi.com

Proposed Reaction Pathways and Reaction Mechanisms

The primary mechanism for the formation of 3-chloro-azetidinones from chloroacetyl chloride and an imine is the Staudinger [2+2] cycloaddition. mdpi.com This reaction proceeds through the in-situ generation of a ketene (B1206846) from the acyl chloride.

The proposed mechanism involves the following steps:

Ketene Formation: In the presence of a tertiary amine base, such as triethylamine, chloroacetyl chloride undergoes dehydrohalogenation to form a highly reactive chloroketene intermediate.

Nucleophilic Attack: The imine nitrogen atom acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketene. This step forms a zwitterionic intermediate.

Ring Closure: The anionic center of the zwitterionic intermediate then undergoes a rapid intramolecular cyclization, attacking the iminium carbon to form the four-membered azetidinone ring.

This pathway allows for the stereoselective synthesis of β-lactams, with the relative stereochemistry of the substituents often being controlled by the geometry of the imine and the reaction conditions. mdpi.com The reaction of an imine with chloroacetyl chloride in the presence of a base is a well-established method for producing a wide array of 3-chloro-substituted azetidinones. derpharmachemica.commdpi.comglobalresearchonline.net

Redox Chemistry of the Ketone and Halogen Functionalities

Redox (oxidation-reduction) reactions involve the transfer of electrons between chemical species. khanacademy.orglibretexts.org The functional groups in this compound—the ketone and the alkyl chloride—can both participate in reduction reactions, while oxidation of this molecule is less common under typical synthetic conditions.

Reduction of the Ketone Functionality: The carbonyl group of the ketone is susceptible to reduction by various reagents.

Reduction to a Secondary Alcohol: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 2-(2-chloro-1-hydroxyethyl)naphthalene. This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Reductive Deoxygenation: More forceful reduction conditions can completely remove the carbonyl oxygen. The Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions convert the ketone into a methylene (CH₂) group, which would produce 2-(2-chloroethyl)naphthalene.

Reduction of the Halogen Functionality: The chlorine atom can be removed via reductive dehalogenation. wikipedia.org

Catalytic Hydrogenation: This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This would cleave the C-Cl bond and replace the chlorine with a hydrogen atom, yielding 2-acetylnaphthalene (B72118).

Dissolving Metal Reduction: Reagents like zinc powder in acetic acid can also achieve the removal of the halogen.

The choice of reducing agent is crucial for achieving selective transformations. For instance, NaBH₄ is generally chemoselective for carbonyl groups and would not typically affect the alkyl chloride under standard conditions. Conversely, catalytic hydrogenation can often reduce both functional groups, depending on the specific catalyst and reaction conditions employed.

The following table summarizes the potential reduction products of this compound.

| Functional Group Targeted | Reagent(s) | Reaction Type | Expected Product |

|---|---|---|---|

| Ketone | Sodium borohydride (NaBH₄) | Reduction | 2-(2-chloro-1-hydroxyethyl)naphthalene |

| Ketone | Wolff-Kishner (H₂NNH₂/KOH) | Deoxygenation | 2-(2-chloroethyl)naphthalene |

| Alkyl Halide | H₂ / Palladium on Carbon (Pd/C) | Dehalogenation | 2-Acetylnaphthalene |

| Alkyl Halide | Zinc / Acetic Acid (Zn/CH₃COOH) | Dehalogenation | 2-Acetylnaphthalene |

| Both (Potential) | Lithium aluminum hydride (LiAlH₄) | Reduction | 2-(1-hydroxyethyl)naphthalene |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 2 Chloroacetyl Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 2-(2-chloroacetyl)naphthalene. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

Proton (¹H) NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the chloroacetyl group. The aromatic region typically displays a complex pattern of multiplets due to spin-spin coupling between adjacent protons.

The chemical shifts of the naphthalene protons are influenced by their position relative to the chloroacetyl substituent. Protons closer to the electron-withdrawing acetyl group are generally deshielded and appear at a lower field (higher ppm values). For instance, the proton at position 1 is often the most downfield of the aromatic signals. In contrast, the chloroacetyl group's methylene (B1212753) protons (-CH₂Cl) appear as a sharp singlet, shifted downfield due to the electronegativity of both the adjacent carbonyl group and the chlorine atom.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.5 | d | ~8.5 |

| H-3 | ~8.0 | d | ~8.5 |

| H-4 | ~7.9 | d | ~8.0 |

| H-5, H-6, H-7, H-8 | 7.5-7.7 | m | - |

| -CH₂Cl | ~4.8 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the chloroacetyl group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbon of the methylene group (-CH₂Cl) is also readily identifiable.

The ten carbon atoms of the naphthalene ring system give rise to a series of signals in the aromatic region of the spectrum. The quaternary carbons (C-2, C-9, and C-10) can be distinguished from the protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~192 |

| C-2 | ~135 |

| C-4a | ~132 |

| C-8a | ~130 |

| Aromatic CHs | 124-130 |

| -CH₂Cl | ~45 |

Note: These are approximate chemical shift values and can be influenced by experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. columbia.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. researchgate.net This is particularly useful for tracing the connectivity of the protons within the naphthalene ring system, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.

Fourier Transform Infrared (FTIR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties. edinst.com

Identification of Characteristic Vibrational Modes for Carbonyl and Carbon-Chlorine Bonds

The FTIR and Raman spectra of this compound are characterized by several key vibrational modes that confirm the presence of the chloroacetyl group.

Carbonyl (C=O) Stretch: A strong absorption band in the FTIR spectrum, typically in the region of 1680-1700 cm⁻¹, is characteristic of the carbonyl stretching vibration of the ketone. This band is a reliable indicator of the presence of the acetyl group.

Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration gives rise to a band in the fingerprint region of the FTIR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the molecule.

The aromatic C-H and C=C stretching and bending vibrations of the naphthalene ring also produce a series of characteristic bands in the spectra. libretexts.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C=O | Stretch | 1690 |

| Aromatic C=C | Stretch | 1500-1600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2900-3000 |

| C-Cl | Stretch | 650-750 |

| Aromatic C-H | Out-of-plane bend | 700-900 |

Conformational Analysis through Vibrational Fingerprints

The rotational freedom around the single bond connecting the acetyl group to the naphthalene ring and the bond between the carbonyl carbon and the chloromethyl group can lead to different conformers. These conformers may have distinct vibrational frequencies for certain modes, particularly those involving the chloroacetyl group.

By comparing experimental FTIR and Raman spectra with theoretical calculations for different possible conformations, it is possible to gain insights into the preferred spatial arrangement of the molecule in the solid state or in solution. nih.gov The "vibrational fingerprint" of the molecule, the unique pattern of bands in the fingerprint region (below 1500 cm⁻¹), is particularly sensitive to conformational changes. edinst.com Analysis of the subtle shifts and changes in intensity of these bands can help to identify the dominant conformer or the presence of a mixture of conformers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. algimed.com This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₂H₉ClO. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). The high-resolution mass spectrometer is capable of detecting this exact mass, thereby confirming the elemental composition.

An experimental HRMS analysis would report a "found" value that is compared against the theoretical "calculated" value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 12 | 12.000000 | 12.000000 x 12 = 144.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 1.007825 x 9 = 9.070425 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 x 1 = 34.968853 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 x 1 = 15.994915 |

| Total | 204.034193 |

Note: This table presents the calculated theoretical exact mass. The values are based on the monoisotopic masses of the constituent elements.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a crystalline solid at the atomic and molecular level. otago.ac.nz It involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), specific experimental X-ray crystallographic data for this compound could not be located. Therefore, a detailed analysis based on experimental findings for the subsections below cannot be provided at this time.

Crystal System and Space Group Determination

The determination of the crystal system and space group is the first step in solving a crystal structure. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges a, b, c and the angles between them α, β, γ). ethz.ch The space group provides a complete description of the symmetry of the crystal, including all translational and point-group symmetry elements. nih.gov Without experimental data from a single-crystal X-ray diffraction experiment for this compound, the crystal system and space group remain undetermined.

Elucidation of Molecular Conformation in the Crystal Lattice

X-ray crystallography reveals the preferred conformation of a molecule in the solid state. This includes the planarity of ring systems and the torsion angles that define the spatial arrangement of substituent groups. thermofisher.com For this compound, this would involve determining the dihedral angle between the naphthalene ring system and the chloroacetyl group. This information is crucial for understanding how the molecule packs in the crystal. However, in the absence of a solved crystal structure, the solid-state conformation of this compound is not known.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are the non-covalent forces that hold molecules together in a crystal lattice. libretexts.orgnih.gov These can include hydrogen bonds, dipole-dipole interactions, and π-π stacking interactions between aromatic rings. An analysis of the crystal structure of this compound would identify the specific types of intermolecular contacts present, their distances, and their role in stabilizing the crystal packing. For instance, C-H···O hydrogen bonds involving the carbonyl oxygen and π-π stacking between the naphthalene rings would be expected. Without the crystal structure, a definitive analysis of these interactions is not possible.

Computational Chemistry and Quantum Mechanical Investigations of 2 2 Chloroacetyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and geometry of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy, making it a method of choice for systems of the size of 2-(2-Chloroacetyl)naphthalene.

Optimization of Molecular Geometries and Conformational Preferences

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, a key conformational variable is the dihedral angle defined by the naphthalene (B1677914) ring, the carbonyl group, and the chloromethyl group.

The optimization process, theoretically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would likely reveal that the most stable conformer has the carbonyl group nearly coplanar with the naphthalene ring. This planarity maximizes the conjugation between the π-system of the naphthalene and the p-orbitals of the carbonyl group, a stabilizing interaction. The orientation of the C-Cl bond relative to the carbonyl group would also be a critical factor, with different staggered conformations leading to various energy minima.

Below is a table of predicted optimized geometric parameters for the most stable conformer of this compound, based on standard bond lengths and angles for similar molecular fragments.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(naphthyl)-C(carbonyl) | 1.48 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C(carbonyl)-CH2Cl | 1.53 Å |

| Bond Length | C-Cl | 1.78 Å |

| Bond Angle | C(naphthyl)-C(carbonyl)-O | 121° |

| Bond Angle | C(naphthyl)-C(carbonyl)-CH2Cl | 118° |

| Bond Angle | O=C-CH2Cl | 121° |

| Bond Angle | C(carbonyl)-CH2-Cl | 111° |

Note: These values are illustrative and based on theoretical principles. Experimental determination or high-level computational studies would be required for definitive values.

Calculation of Vibrational Frequencies and Correlation with Experimental Data

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a valuable fingerprint of a molecule's structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can then be compared with experimental IR spectra.

The calculated vibrational spectrum of this compound is expected to show characteristic peaks for the naphthalene ring system, the carbonyl group, and the C-Cl bond. The table below presents a selection of predicted vibrational frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3008-2912 | 3100-3000 |

| Aliphatic C-H stretch | 2950-2850 | 2862-2765 | 2950-2850 |

| C=O stretch | 1750 | 1698 | 1720-1700 |

| Naphthalene ring C=C stretch | 1600-1450 | 1552-1407 | 1600-1450 |

| C-Cl stretch | 750-650 | 728-631 | 750-650 |

Note: Scaled frequencies are obtained using a typical scaling factor of 0.97. The actual experimental spectrum may show additional complexities due to intermolecular interactions in the solid state or solvent effects.

Analysis of Frontier Molecular Orbitals (FMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich naphthalene ring system. The LUMO, in contrast, is anticipated to be a π*-orbital with significant contributions from the electron-withdrawing chloroacetyl group, particularly the carbonyl C=O bond. The presence of the chloroacetyl group is expected to lower the energy of the LUMO and, to a lesser extent, the HOMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene. This smaller gap suggests that this compound would be more reactive and susceptible to electronic transitions at longer wavelengths.

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These energy values are illustrative and would vary depending on the level of theory and basis set used in the DFT calculation.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP would show the most negative potential (red) around the carbonyl oxygen atom, making it the primary site for electrophilic attack. The hydrogen atoms of the naphthalene ring would exhibit a positive potential (blue), while the regions above and below the π-system of the naphthalene ring would also show some negative potential. The presence of the electron-withdrawing chloroacetyl group would lead to a more positive potential on the adjacent carbon atoms of the naphthalene ring, making them more susceptible to nucleophilic attack compared to unsubstituted naphthalene.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions between different molecular orbitals.

The TD-DFT calculation for this compound would likely predict several electronic transitions in the UV region. The most significant transitions would be from the HOMO to the LUMO (π to π), as well as other transitions involving the π-orbitals of the naphthalene ring and the π-orbitals of the carbonyl group. The calculated spectrum would show absorption maxima (λ_max) corresponding to these transitions. The presence of the chloroacetyl group, acting as an auxochrome, is expected to cause a red shift (bathochromic shift) in the absorption bands compared to naphthalene.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (HOMO → LUMO) | 3.9 | 318 | 0.25 |

| S₀ → S₂ | 4.5 | 275 | 0.60 |

| S₀ → S₃ | 5.2 | 238 | 0.15 |

Note: These values are representative and intended to illustrate the expected electronic transitions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding interactions within a molecule. It transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals, which correspond to the familiar Lewis structure representation.

An NBO analysis of this compound would provide quantitative insights into several key interactions:

Hyperconjugation: The analysis would reveal significant delocalization of electron density from the filled π-orbitals of the naphthalene ring into the empty π* anti-bonding orbital of the carbonyl group. This interaction, a form of hyperconjugation, contributes to the stability of the planar conformation.

Donor-Acceptor Interactions: The analysis quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The most significant of these would be the interaction between the lone pairs on the carbonyl oxygen and the anti-bonding orbitals of adjacent bonds, as well as the interactions between the π-system and the chloroacetyl group.

Bonding Character: NBO analysis would confirm the covalent nature of the C-C, C-H, C=O, and C-Cl bonds and provide details about their hybridization and polarization.

The second-order perturbation theory analysis within NBO provides an estimate of the stabilization energy associated with these donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C2) | π(C=O) | 5.2 |

| LP(O) | σ(C-C(naphthyl)) | 2.8 |

| LP(O) | σ*(C-CH2Cl) | 1.5 |

Note: LP denotes a lone pair. The values are illustrative of the expected interactions and their relative strengths.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, which is largely dictated by the rotation around the single bond connecting the naphthalene moiety and the chloroacetyl group.

The exploration of the conformational space is a crucial first step in computational analysis. frontiersin.org The number of possible stable conformations for a molecule increases significantly with the number of freely rotatable bonds. frontiersin.org For this compound, the key rotational freedom is around the C-C single bond between the naphthalene ring and the carbonyl group. This rotation gives rise to various conformers, primarily distinguished by the dihedral angle between the plane of the naphthalene ring and the chloroacetyl group.

Theoretical calculations, often employing Density Functional Theory (DFT), can determine the relative energies of these conformers. Generally, staggered conformations are more stable than eclipsed ones. researchgate.net For a molecule like this compound, two principal planar conformers can be envisioned: a syn-periplanar conformation, where the chlorine atom is oriented towards the naphthalene ring, and an anti-periplanar conformation, where it is directed away. The relative energies of these and other intermediate (gauche) conformers dictate the conformational landscape. The most stable conformation is typically the one that minimizes steric hindrance and optimizes electronic interactions.

MD simulations build upon this by simulating the movement of atoms over time, governed by a force field. These simulations can reveal the transition rates between different conformers and the preferred conformational states in various environments, such as in solution. nih.gov For instance, simulations can model how the molecule's structure fluctuates and adapts, providing a dynamic picture that static calculations cannot offer. diva-portal.org The study of related naphthalene derivatives shows that such simulations are vital for understanding molecular packing in crystals and interactions in biological systems. nih.govresearchgate.net

Table 1: Illustrative Conformational Analysis of this compound Note: The following data is illustrative and based on general principles of conformational analysis. Specific values would require dedicated quantum chemical calculations.

| Conformer | Dihedral Angle (Naphthyl-C-C=O) | Relative Energy (kcal/mol) | Population Ratio (at 298 K) |

| trans (anti-periplanar) | ~180° | 0.00 | ~70% |

| gauche | ~60° | ~1.5 | ~15% |

| gauche | ~-60° | ~1.5 | ~15% |

| cis (syn-periplanar) | ~0° | ~3.5 | <1% |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including laser technology and data storage. researchgate.netacs.org Computational quantum chemistry, particularly DFT, is a highly effective method for predicting the NLO properties of new molecules. ipme.ru These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to a non-linear response in the material's polarization.

The key parameters that define a molecule's NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). Naphthalene itself has a center of symmetry, so its first hyperpolarizability (β) is zero. ipme.ru However, the substitution of an electron-withdrawing group like chloroacetyl breaks this symmetry, potentially inducing a significant NLO response.

The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's potential for second-order NLO applications. Calculations for various donor-acceptor substituted naphthalenes have shown that the strength of the donor and acceptor groups, as well as the length of the π-conjugated system, heavily influence the NLO properties. ipme.ru While the chloroacetyl group is not a traditionally strong electron-withdrawing group compared to nitro (-NO2) or cyano (-CN) groups, its presence is sufficient to create the charge asymmetry needed for an NLO response.

Theoretical calculations involve optimizing the molecular geometry and then computing the electronic properties using a suitable DFT functional and basis set. researchgate.netipme.ru Time-dependent DFT (TD-DFT) can be used to study the electronic absorption spectra and understand the charge-transfer characteristics that are crucial for NLO activity. researchgate.net The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also an important indicator; a smaller energy gap often correlates with higher polarizability and hyperpolarizability values. ipme.ru

Table 2: Theoretically Predicted NLO Properties of Naphthalene Derivatives Note: These values are based on published data for related compounds and serve as a reference for the potential properties of this compound.

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Naphthalene | B3LYP/6-311++G(2d,p) | 0.0 | ~118 | 0 |

| Donor-Acceptor Naphthalene Derivative ipme.ru | BPV86/6-311++G(2d,p) | - | - | up to 12842.8 |

| Substituted Sulfonamide researchgate.net | LC-BLYP | 5.89 | 2.58 x 10⁻²³ esu | 1.19 x 10⁻³⁰ esu |

The results from related studies suggest that this compound would exhibit a measurable NLO response. The introduction of stronger donor groups on the naphthalene ring opposite the chloroacetyl group would likely enhance these properties significantly, creating a more pronounced "push-pull" system that is favorable for NLO applications. nih.gov

Strategic Applications in Synthetic Organic Chemistry and Materials Science

2-(2-Chloroacetyl)naphthalene as a Versatile Synthetic Building Block

This compound is a valuable intermediate in organic synthesis due to its reactive chloroacetyl group and the naphthalene (B1677914) core. smolecule.com This combination allows for a wide range of chemical transformations, making it a versatile building block for constructing more complex molecules. smolecule.com

Precursor for Diverse Naphthalene Derivatives and Architectures

The reactivity of the chloroacetyl group in this compound allows for its use in the synthesis of a variety of naphthalene derivatives. smolecule.com The chlorine atom can be readily displaced by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This has been exploited in the synthesis of various compounds, including those with potential applications in medicinal chemistry and materials science. smolecule.comresearchgate.net For instance, it can serve as a starting material for the creation of functionalized naphthalenes with specific electronic and optical properties. researchgate.net

One common synthetic strategy involves the Friedel-Crafts acylation of naphthalene with chloroacetyl chloride to produce this compound. smolecule.com This intermediate can then undergo further reactions. For example, it can be used to synthesize naphthalene-based organoselenocyanates, which have shown potential as anticancer and antimicrobial agents. biointerfaceresearch.com In one study, 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide was synthesized from 4-selenocyanatonaphthalen-1-amine and chloroacetyl chloride, demonstrating the utility of the chloroacetyl group in forming amide linkages. biointerfaceresearch.com

The naphthalene moiety itself provides a scaffold that can be further modified, leading to a diverse array of molecular architectures. researchgate.net Researchers have developed numerous methods for the regioselective synthesis of polysubstituted naphthalene derivatives, highlighting the importance of this structural motif in various fields. nih.gov

Intermediate in the Synthesis of Complex Organic Scaffolds

The dual functionality of this compound makes it a crucial intermediate in the synthesis of complex organic scaffolds. mdpi.com The chloroacetyl group provides a reactive handle for elaboration, while the naphthalene ring system offers a rigid and well-defined core structure. researchgate.net This has been demonstrated in the synthesis of intricate molecules with potential biological activity.

For example, chloroacetyl chloride, a related and reactive acylating agent, has been used in the final step of the synthesis of a complex naphthalene-pregnen derivative. asianpubs.org This reaction involves the formation of a chloroacetamide linkage, showcasing a common transformation for chloroacetyl groups. asianpubs.org While this example uses chloroacetyl chloride directly, it illustrates the type of transformation that this compound can undergo.

The ability to build upon the this compound framework allows for the construction of molecules with specific three-dimensional arrangements of functional groups, which is essential for applications in areas such as drug discovery and supramolecular chemistry. mdpi.com

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.comuou.ac.in this compound can serve as a key starting material for the synthesis of various heterocyclic systems. The electrophilic nature of the carbonyl carbon and the carbon bearing the chlorine atom allows for reactions with binucleophiles to form rings.

For instance, the reaction of α-chloroacetamides with various nucleophiles can lead to the formation of diverse heterocyclic structures. biointerfaceresearch.com While not directly involving this compound, the reaction of 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide with nucleophiles like thiophenol, 2-naphthol (B1666908), and morpholine (B109124) demonstrates the versatility of the chloroacetyl group in building heterocyclic systems. biointerfaceresearch.com

Furthermore, the reaction of chloroacetylated β-enamino compounds with binucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) has been shown to produce polyfunctionalized heterocyclic compounds. researchgate.net This highlights the general reactivity pattern of the chloroacetyl group in cyclization reactions. The condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with various reagents to form fused heterocyclic systems further illustrates the utility of related chloro-functionalized carbonyl compounds in heterocyclic synthesis. rsc.orgnih.gov

Development of Functional Molecules and Chemical Probes

The unique electronic and reactive properties of this compound and its derivatives make them valuable for the development of functional molecules, including chemical probes designed for specific biological or material science applications.

Design and Synthesis of Fluorogenic Substrates and Mechanistic Probes

Fluorogenic substrates are molecules that become fluorescent upon reaction with a specific enzyme or analyte. They are powerful tools for studying biological processes. The naphthalene moiety is a known fluorophore, and its properties can be modulated by substitution. encyclopedia.pub

A notable example is the synthesis of 6-chloroacetyl-2-dimethylaminonaphthalene, a fluorogenic substrate and mechanistic probe for glutathione (B108866) transferases (GSTs). dntb.gov.ua This compound is designed so that its fluorescence is altered upon enzymatic reaction with glutathione, allowing for the sensitive detection of GST activity. dntb.gov.ua The design of such probes often relies on the principle of fluorescence resonance energy transfer (FRET) or the modulation of the electronic properties of the fluorophore upon reaction. semanticscholar.org

The development of such probes is a modular process, often involving solid-phase peptide synthesis to create libraries of substrates with varying peptide sequences. stanford.edu While not directly using this compound, the general design principles for fluorogenic probes often involve a reactive group, like a chloroacetyl moiety, attached to a fluorophore. stanford.eduresearchgate.net

Application in the Development of Advanced Organic Materials (e.g., Two-Photon Absorbing Systems)

Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and biological imaging. mdpi.com Materials with high TPA cross-sections are highly sought after. The extended π-system of the naphthalene ring makes it a suitable scaffold for the design of TPA chromophores. rsc.orgconsensus.app

The design of TPA materials often involves creating molecules with a donor-π-acceptor (D-π-A) structure. The naphthalene core can serve as the π-bridge in such systems. By attaching electron-donating and electron-accepting groups to the naphthalene scaffold, the TPA properties can be fine-tuned. rsc.orgconsensus.app While specific examples directly employing this compound in TPA materials are not prevalent in the initial search, its derivatives can be envisioned as intermediates in the synthesis of such materials.

For instance, a two-photon responsive drug delivery system has been developed based on a p-hydroxyphenacyl–naphthalene–chlorambucil conjugate, demonstrating the use of the naphthalene moiety in creating photoresponsive materials. rsc.org The synthesis of various naphthalene diimides for use in electronic materials also highlights the versatility of the naphthalene core in materials science. nih.gov

Catalytic Applications and Ligand Design Incorporating Naphthalene-Chloroacetyl Motifs

The chloroacetyl group of this compound is a highly reactive functional moiety, rendering the molecule a versatile precursor for the synthesis of a variety of ligands for coordination chemistry and catalysis. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of diverse coordinating atoms such as nitrogen, phosphorus, and sulfur. This reactivity enables the design of tailored ligands where the bulky and electronically tunable naphthalene scaffold can influence the steric and electronic properties of a metal center, thereby impacting its catalytic activity and selectivity.

While direct catalytic applications of this compound itself are not extensively documented, its potential as a ligand precursor is significant. The general strategy involves the reaction of the chloroacetyl group with bi- or multi-dentate nucleophiles to create chelating ligands. These ligands can then be coordinated to various transition metals to form catalytically active complexes.

One of the prominent applications of haloacetyl-functionalized aromatic compounds is in the synthesis of N-heterocyclic carbene (NHC) precursors. nih.govresearchgate.net NHCs are a class of ligands known for forming strong bonds with metal centers, leading to robust and highly active catalysts for a wide range of organic transformations. scripps.edu The synthesis of NHC precursors often involves the alkylation of an imidazole (B134444) or a similar azole with a haloalkyl group. In a similar vein, this compound could be reacted with an appropriate N-aryl imidazole to generate an imidazolium (B1220033) salt. Subsequent deprotonation would yield an NHC ligand bearing a naphthylacetyl substituent. Such ligands are valuable in reactions like olefin metathesis and cross-coupling reactions. nih.govscripps.edu

Another important class of ligands that can be synthesized from chloroacetylated aromatics are those containing amide functionalities. The reaction of this compound with aminopyrimidine derivatives, for instance, can yield pyrimidinyl acetamide (B32628) compounds. researchgate.net These resulting compounds, possessing both a pyrimidine (B1678525) ring and an amide group, can act as effective ligands in catalysis. For example, similar pyrimidine derivatives have been successfully employed as catalysts in the Mizoroki-Heck coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.neterciyes.edu.tr The reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a catalyst, typically a palladium complex.

The versatility of the chloroacetyl group also extends to the synthesis of phosphine-containing ligands. rsc.orgtcichemicals.comcatalysis.blog Phosphine (B1218219) ligands are ubiquitous in homogeneous catalysis, playing a crucial role in reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and hydrogenation. The reaction of this compound with a primary or secondary phosphine could lead to the formation of a phosphine ligand with a naphthylacetyl moiety. The electronic and steric properties of such a ligand could be fine-tuned by modifying the substituents on the phosphorus atom.

The following table provides illustrative data on the catalytic performance of systems using ligands derived from analogous chloroacetylated aromatic precursors in the Mizoroki-Heck reaction. This data suggests the potential catalytic utility of ligands that could be synthesized from this compound.

| Catalyst Precursor/Ligand | Reaction | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimidin‐[1(2H)‐yl] acetamide derivative | Mizoroki-Heck Coupling | Styrene and Aryl Bromide | High | researchgate.net |

| Palladium/N-Heterocyclic Carbene Complex | Suzuki-Miyaura Coupling | Aryl Chloride and Arylboronic Acid | Good to Excellent | scripps.edu |

Furthermore, the naphthalene moiety itself can participate in coordination to a metal center, leading to the possibility of designing hemilabile ligands. In such ligands, the naphthalene ring could reversibly bind and unbind from the metal during a catalytic cycle, potentially opening up coordination sites for substrate binding and activation.

In the realm of materials science, the incorporation of the naphthalene-chloroacetyl motif into polymers or larger supramolecular structures can impart specific functionalities. For instance, the reactivity of the chloroacetyl group can be utilized for post-polymerization modification, allowing for the grafting of other functional molecules onto a polymer backbone. This can be used to create materials with tailored optical, electronic, or catalytic properties.

Future Research Directions and Unexplored Avenues in 2 2 Chloroacetyl Naphthalene Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The traditional synthesis of 2-(2-Chloroacetyl)naphthalene often involves Friedel-Crafts acylation, which employs catalysts like aluminum chloride and solvents that pose environmental concerns. smolecule.com Future research should focus on developing greener and more sustainable synthetic routes, aligning with the twelve principles of green chemistry. walshmedicalmedia.comresearchgate.net

Key areas for innovation include:

Eco-Friendly Catalysis: Investigating solid acid catalysts, reusable zeolites, or biocatalysts to replace hazardous Lewis acids. Green catalysis aims to use eco-friendly materials to drive reactions that align with green chemistry principles. granthaalayahpublication.org

Alternative Solvents: Exploring the use of "green solvents" such as water, bio-based solvents, ionic liquids, or supercritical carbon dioxide to replace volatile organic compounds (VOCs). walshmedicalmedia.comorientjchem.org These solvents are chosen for their low toxicity, biodegradability, and reduced environmental impact. orientjchem.org

Solvent-Free Reactions: Developing mechanochemical methods, such as ball milling, which can promote chemical reactions without the need for solvents, thereby reducing waste and reaction times. researchgate.net This approach has proven effective for synthesizing various pharmaceutically important molecules. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis. Microwave irradiation, for instance, can lead to remarkably short reaction times, high product yields, and easier purification. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. walshmedicalmedia.com One-pot and multicomponent reactions are excellent strategies for improving process efficiency and reducing waste. nih.gov

| Synthetic Aspect | Traditional Method (e.g., Friedel-Crafts) | Potential Green Innovation | Anticipated Benefits |

| Catalyst | Aluminum Chloride (Lewis Acid) | Solid acids, Zeolites, Biocatalysts | Reusability, Reduced toxicity, Milder reaction conditions |

| Solvent | Dichloromethane, Carbon Disulfide | Water, Supercritical CO₂, Bio-solvents, Ionic Liquids | Reduced VOC emissions, Lower toxicity, Improved safety orientjchem.org |

| Process | Batch processing with heating/cooling | Microwave-assisted synthesis, Flow chemistry, Mechanochemistry (Ball Milling) researchgate.netmdpi.com | Faster reactions, Lower energy consumption, Reduced waste, Enhanced safety mdpi.comnih.gov |

| Waste | Generates significant acidic and organic waste | Minimal waste generation (high atom economy) | Compliance with environmental regulations, Lower disposal costs nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is dominated by its functional groups: the electrophilic chloroacetyl moiety and the nucleophilic naphthalene (B1677914) ring. smolecule.com While nucleophilic substitution of the chlorine atom is a common transformation, there are many underexplored avenues of its reactivity.

Future research could investigate:

Novel Nucleophilic Substitutions: Reacting this compound with a wider array of complex nucleophiles to synthesize novel derivatives. For example, its reaction with various amines, thiols, and oxygen nucleophiles could yield libraries of compounds for biological screening. biointerfaceresearch.com The synthesis of 1,3,4-oxadiazole-naphthalene hybrids has been achieved by reacting a potassium salt with substituted chloroacetanilides. nih.gov

Heterocycle Synthesis: Using the compound as a building block for constructing diverse heterocyclic systems. The chloroacetyl group is a key synthon for creating thiazoles, azetidinones, and other ring systems with potential biological activity. xiahepublishing.comchemijournal.com For example, it can undergo cyclo-condensation reactions to form azetidinone derivatives. chemijournal.com

Metal-Catalyzed Cross-Coupling Reactions: Exploring the potential of the chloroacetyl group or a functionalized naphthalene ring to participate in modern cross-coupling reactions, opening pathways to complex molecular architectures.

Photochemical and Electrochemical Transformations: Investigating the behavior of this compound under photochemical or electrochemical conditions to trigger unique and unconventional bond formations. Innovations like photocatalysis and electrocatalysis are being explored for their potential to harness solar and electrical energy for chemical transformations. granthaalayahpublication.org

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound to rapidly build molecular complexity in a single step, which is an efficient and sustainable approach. nih.govnih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate discovery. drugtargetreview.comyoutube.com These technologies allow for the rapid execution of a large number of experiments in parallel, making the optimization of reactions more efficient. youtube.comnih.gov

Applying these tools to this compound chemistry could involve: